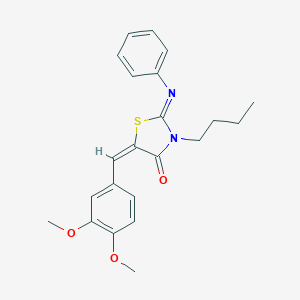![molecular formula C21H20ClN3O3 B298949 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and inflammation.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione are diverse and depend on the specific application. In cancer treatment, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurological disorders, the compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease. Inflammatory diseases, the compound has been shown to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments are its potent activity, high selectivity, and low toxicity. The compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments are its high cost and complex synthesis method, which may limit its accessibility to researchers.
Future Directions
The future directions for 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione are diverse and include further optimization of the synthesis method, identification of the specific targets and signaling pathways involved in its mechanism of action, and evaluation of its efficacy in preclinical and clinical trials. Additionally, the compound may be modified to improve its pharmacokinetic properties, such as bioavailability and half-life, and to reduce its toxicity. The future directions for this compound are promising and may lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a synthetic compound with diverse scientific research applications. The compound has shown potent activity against cancer, neurological disorders, and inflammation. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. The compound has advantages and limitations for lab experiments, and its future directions include further optimization and evaluation in preclinical and clinical trials. The compound has significant potential for the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves the reaction of 4-chloroaniline with 3-methoxyphenylacetic acid in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and dehydration, to obtain the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
The scientific research application of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is diverse and promising. The compound has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, the compound has demonstrated anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
|---|---|
Molecular Formula |
C21H20ClN3O3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-(3-methoxyphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-16-5-2-4-15(12-16)25-20(26)17-18(13-6-8-14(22)9-7-13)23-10-3-11-24(23)19(17)21(25)27/h2,4-9,12,17-19H,3,10-11H2,1H3 |
InChI Key |
UNMMMMJFQWOLTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)







![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)